

# Preliminary In Vitro Profile of JH-Xiv-68-3: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary in vitro studies of **JH-Xiv-68-3**, a selective macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B. The data presented herein is primarily derived from the study by Powell CE, et al., titled "Selective Macrocyclic Inhibitors of DYRK1A/B," published in ACS Medicinal Chemistry Letters in 2022.

#### Introduction

JH-Xiv-68-3 is a novel synthetic macrocycle identified as a potent and selective inhibitor of DYRK1A and its close homolog DYRK1B.[1][2] DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in several diseases, including cancer.[3][4] In Head and Neck Squamous Cell Carcinoma (HNSCC), DYRK1A is often overexpressed and hyperphosphorylated, contributing to tumor cell survival and proliferation.[3][5] JH-Xiv-68-3 has demonstrated promising antitumor efficacy in preclinical HNSCC models, making it a valuable tool for further investigation and potential therapeutic development.[1][2]

# **Quantitative Data Summary**

The in vitro activity of **JH-Xiv-68-3** was characterized through biochemical and cellular assays. The following tables summarize the key quantitative findings.



Table 1: Biochemical Potency of JH-Xiv-68-3

Target	Assay Type	IC50 (nM)
DYRK1A	LanthaScreen™ Eu Kinase Binding Assay	13
DYRK1B	LanthaScreen™ Eu Kinase Binding Assay	19

Data sourced from Powell CE, et al. ACS Med Chem Lett. 2022.

Table 2: Cellular Activity of JH-Xiv-68-3 in HNSCC Cell Lines

Cell Line	Assay Type	Endpoint	IC50 (μM)
CAL27	CellTiter-Glo® Luminescent Cell Viability Assay	Cell Viability	~1
FaDu	CellTiter-Glo® Luminescent Cell Viability Assay	Cell Viability	~1

Approximate IC50 values are inferred from graphical data presented in Powell CE, et al. ACS Med Chem Lett. 2022.

#### **Experimental Protocols**

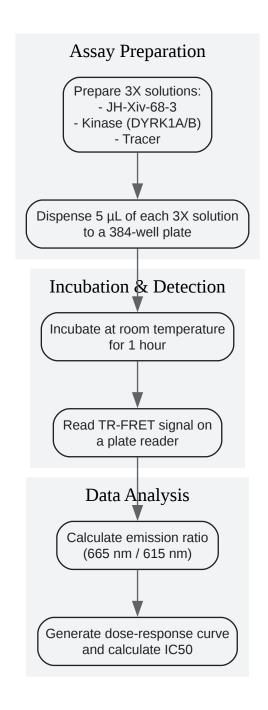
The following sections detail the methodologies employed in the in vitro evaluation of **JH-Xiv-68-3**.

## **Biochemical Kinase Inhibition Assay**

The biochemical potency of **JH-Xiv-68-3** against DYRK1A and DYRK1B was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay.



Workflow: LanthaScreen™ Eu Kinase Binding Assay



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Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Methodology: The assay is based on the competition between **JH-Xiv-68-3** and a fluorescently labeled ATP-competitive tracer for binding to the kinase. A europium-labeled anti-tag antibody



binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore.

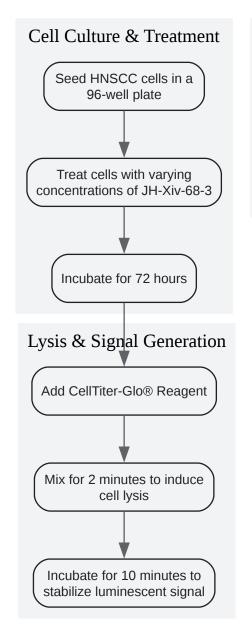
- Reagent Preparation: Solutions of JH-Xiv-68-3, the target kinase (DYRK1A or DYRK1B), and the fluorescent tracer were prepared at three times the final desired concentration in the assay buffer.
- Assay Plate Setup: In a 384-well plate, 5  $\mu$ L of the **JH-Xiv-68-3** solution, 5  $\mu$ L of the kinase solution, and 5  $\mu$ L of the tracer solution were added to each well.
- Incubation: The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
- Signal Detection: The TR-FRET signal was measured using a microplate reader capable of time-resolved fluorescence detection, with excitation at approximately 340 nm and emission detection at 615 nm (europium) and 665 nm (tracer).
- Data Analysis: The ratio of the acceptor emission (665 nm) to the donor emission (615 nm) was calculated. The data were then plotted as a function of the inhibitor concentration, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.

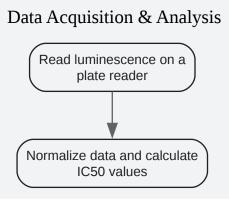
## **Cell Viability Assay**

The effect of **JH-Xiv-68-3** on the viability of HNSCC cell lines (CAL27 and FaDu) was assessed using a luminescent ATP-based assay.

Workflow: CellTiter-Glo® Luminescent Cell Viability Assay







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Caption: Workflow for the CellTiter-Glo® Assay.

Methodology: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

 Cell Seeding: HNSCC cells (CAL27 or FaDu) were seeded into 96-well opaque-walled plates and allowed to adhere overnight.



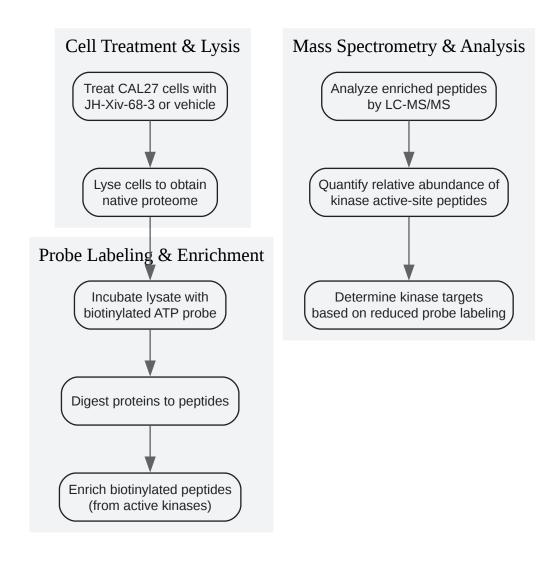
- Compound Treatment: The cells were treated with a serial dilution of JH-Xiv-68-3 and incubated for 72 hours.
- Reagent Addition: An equal volume of CellTiter-Glo® Reagent was added to each well.
- Cell Lysis and Signal Stabilization: The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Measurement: The luminescence was measured using a microplate luminometer.
- Data Analysis: The luminescent signal from treated wells was normalized to that of vehicletreated control wells, and the IC50 values were determined from the resulting dose-response curves.

#### **Cellular Kinase Selectivity Profiling**

The selectivity of **JH-Xiv-68-3** within the cellular context was evaluated using the KiNativ<sup>™</sup> platform, an activity-based protein profiling method.

Workflow: KiNativ™ Cellular Kinase Profiling





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Caption: Workflow for KiNativ™ Cellular Kinase Profiling.

Methodology: This method measures the occupancy of the ATP-binding site of kinases in their native cellular environment.

- Cell Treatment: CAL27 cells were treated with JH-Xiv-68-3 at a concentration of 1 μM or a vehicle control.
- Cell Lysis: The cells were lysed under conditions that preserve the native kinase structures and activities.



- Probe Labeling: The cell lysates were incubated with a biotinylated acyl-phosphate probe
  that covalently labels the active sites of ATP-utilizing enzymes, including kinases. In the
  presence of an inhibitor like JH-Xiv-68-3, the binding of the probe to the target kinase is
  blocked.
- Proteomic Sample Preparation: The labeled proteomes were digested into peptides, and the biotinylated peptides were enriched using streptavidin affinity chromatography.
- LC-MS/MS Analysis: The enriched peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the active-site peptides of various kinases.
- Data Analysis: The relative abundance of each kinase active-site peptide in the JH-Xiv-68-3-treated sample was compared to the vehicle-treated sample. A significant reduction in the signal for a particular kinase indicates that it is a target of the inhibitor. The results demonstrated that JH-Xiv-68-3 is highly selective for DYRK1A in the cellular context.

#### **Signaling Pathway**

In HNSCC, DYRK1A is implicated in promoting cell survival and proliferation while inhibiting apoptosis.[3][6] Inhibition of DYRK1A by **JH-Xiv-68-3** is expected to counteract these effects. The diagram below illustrates the putative signaling pathway affected by **JH-Xiv-68-3**.

DYRK1A Signaling Pathway in HNSCC and Inhibition by JH-Xiv-68-3

Caption: Putative DYRK1A signaling pathway in HNSCC.

Pathway Description: DYRK1A is known to contribute to oncogenic signaling in HNSCC through multiple mechanisms. It can positively regulate the PI3K/AKT signaling pathway, a key driver of cell survival and proliferation. Activation of AKT leads to the phosphorylation and inhibition of the FOXO3a transcription factor, thereby preventing the expression of genes that promote cell cycle arrest and apoptosis.[7]

Furthermore, DYRK1A has been shown to directly phosphorylate and inhibit pro-caspase-9, a critical initiator of the intrinsic apoptotic cascade.[6][8] By suppressing caspase-9 activity, DYRK1A helps cancer cells evade programmed cell death.



By inhibiting DYRK1A, **JH-Xiv-68-3** is hypothesized to:

- Decrease the activity of the pro-survival AKT pathway.
- Lead to the activation of the tumor suppressor FOXO3a.
- Relieve the inhibition of caspase-9, thereby promoting apoptosis.

Collectively, these actions are believed to contribute to the observed reduction in cell viability and antitumor efficacy of **JH-Xiv-68-3** in HNSCC cell lines.

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